N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a synthetic small molecule featuring a triazoloquinoxaline core substituted with a 2,3-dimethylphenoxy group and an N-butyl acetamide side chain. The 2,3-dimethylphenoxy substituent may enhance lipophilicity, while the N-butyl chain likely influences solubility and metabolic stability.
Properties
IUPAC Name |
N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-4-5-13-24-20(29)14-27-23(30)28-18-11-7-6-10-17(18)25-22(21(28)26-27)31-19-12-8-9-15(2)16(19)3/h6-12H,4-5,13-14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKAIVCUVTVXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)N2C3=CC=CC=C3N=C(C2=N1)OC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to interact with dna.
Mode of Action
The compound likely interacts with its target through a process known as DNA intercalation. This involves the insertion of planar molecules between the base pairs of the DNA helix, which can disrupt the DNA’s normal functioning and lead to cell death.
Biochemical Pathways
It’s known that dna intercalators can interfere with dna replication and transcription, leading to cell cycle arrest and apoptosis.
Biological Activity
N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is with a molecular weight of 419.5 g/mol. This compound is part of a class known for diverse biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The compound features a triazoloquinoxaline core, which is known for its pharmacological significance. The structural components can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Triazoloquinoxaline |
| Functional Groups | Phenoxy group, acetamide group |
| Substituents | 2,3-Dimethylphenoxy |
Antimicrobial Properties
Research indicates that compounds containing the triazoloquinoxaline structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of quinoxaline can inhibit the growth of Mycobacterium tuberculosis (Mtb) with varying degrees of efficacy. In vitro studies demonstrated that certain compounds could achieve up to 96% inhibition against Mtb at specific concentrations .
Anticancer Activity
The biological activity of this compound has also been explored in the context of cancer research. Compounds with similar structures have shown promise in inhibiting tumor cell proliferation in various cancer cell lines. For example, derivatives have been tested against human cancer cell lines and exhibited significant cytotoxic effects at micromolar concentrations.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of DNA synthesis : Similar compounds have been found to interfere with DNA replication processes in pathogenic microorganisms.
- Apoptosis induction : Some derivatives induce programmed cell death in cancer cells through activation of apoptotic pathways.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several quinoxaline derivatives for their antimicrobial properties. The results indicated that compounds with the triazoloquinoxaline core exhibited significant activity against both Gram-positive and Gram-negative bacteria. The most potent compound showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus.
Study 2: Anticancer Activity
Another study focused on the anticancer potential of triazoloquinoxaline derivatives. It was found that these compounds could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the disruption of cellular signaling pathways involved in growth and survival.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:
| Structural Feature | Impact on Activity |
|---|---|
| Phenoxy Substituent | Enhances lipophilicity and cellular permeability |
| Triazole Ring | Essential for biological activity |
| Acetamide Group | Contributes to binding affinity |
Comparison with Similar Compounds
Key Structural Features and Modifications
The triazoloquinoxaline derivatives share a common core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of three analogs, including the target compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
